molecular formula C8H7ClN4OS B13874600 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13874600
M. Wt: 242.69 g/mol
InChI Key: RBSAUYKLIVYGKX-UHFFFAOYSA-N
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Description

3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methoxy groups, and a thiadiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 6-chloro-5-methoxypyridine. This can be achieved by chlorination and methoxylation of pyridine derivatives.

    Formation of the Thiadiazole Ring: The next step involves the formation of the 1,2,4-thiadiazole ring. This can be accomplished by reacting the pyridine intermediate with thiosemicarbazide under acidic conditions, followed by cyclization.

    Final Coupling: The final step involves coupling the pyridine-thiadiazole intermediate with an amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-3-methoxypyridine: Similar in structure but with a bromine atom instead of a thiadiazole ring.

    (6-Chloro-5-methoxy-pyridin-2-yl)-methanol: Similar pyridine ring but with a methanol group instead of a thiadiazole ring.

Uniqueness

The uniqueness of 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7ClN4OS

Molecular Weight

242.69 g/mol

IUPAC Name

3-(6-chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H7ClN4OS/c1-14-5-3-2-4(11-6(5)9)7-12-8(10)15-13-7/h2-3H,1H3,(H2,10,12,13)

InChI Key

RBSAUYKLIVYGKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C2=NSC(=N2)N)Cl

Origin of Product

United States

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